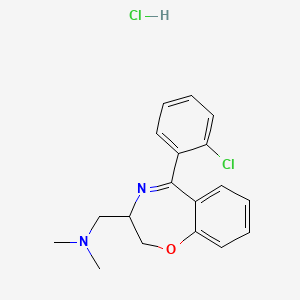
1,4-Benzenedimethanamine, N,N,N',N'-tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- is an organic compound with the molecular formula C16H28N2. It is a derivative of 1,4-benzenedimethanamine, where the amine groups are substituted with ethyl groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- typically involves the alkylation of 1,4-benzenedimethanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Scientific Research Applications
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the amine moieties can enhance the compound’s binding affinity and specificity for these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedimethanamine: The parent compound without the ethyl substitutions.
1,4-Benzenedimethanamine, N,N-dimethyl-: A derivative with methyl groups instead of ethyl groups.
1,4-Benzenedimethanamine, N,N-diethyl-: A derivative with only two ethyl groups.
Uniqueness
1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- is unique due to its tetraethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of four ethyl groups enhances its solubility in organic solvents and can influence its interaction with other molecules, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
40828-00-0 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
N-[[4-(diethylaminomethyl)phenyl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H28N2/c1-5-17(6-2)13-15-9-11-16(12-10-15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 |
InChI Key |
AALVUMWHVZETDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




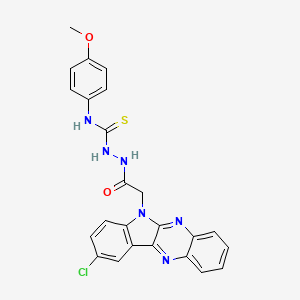
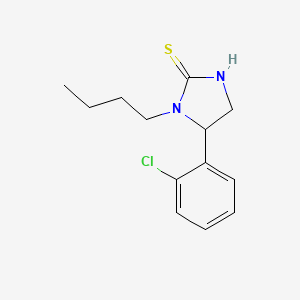

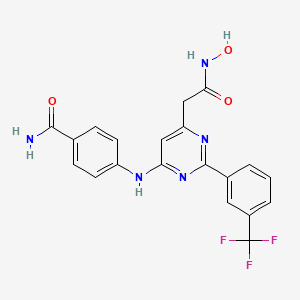
![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)
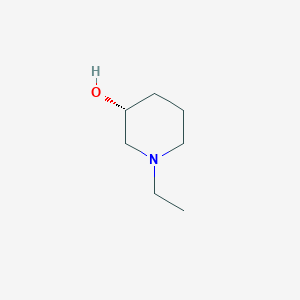
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)



